molecular formula C14H28N2O2 B13549915 tert-Butyl 3-(3-(methylamino)propyl)piperidine-1-carboxylate

tert-Butyl 3-(3-(methylamino)propyl)piperidine-1-carboxylate

Cat. No.: B13549915
M. Wt: 256.38 g/mol
InChI Key: NAJKCRAYXFQAAP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

tert-Butyl 3-(3-(methylamino)propyl)piperidine-1-carboxylate is a chemical building block of interest in medicinal chemistry and drug discovery research. Compounds featuring piperidine scaffolds with protected amine functionalities are frequently employed in the synthesis of more complex molecules aimed at biological targets . For instance, structurally related piperidine-carboxylate derivatives have been utilized in the development of inhibitors for kinases such as Glycogen Synthase Kinase-3β (GSK-3β), a target relevant in neurodegenerative disease research . The tert-butoxycarbonyl (Boc) protecting group on the piperidine nitrogen is a standard feature in synthetic organic chemistry, allowing for further selective functionalization of the secondary amine. The methylamino-propyl side chain presents a reactive handle for constructing diverse chemical libraries. Researchers can leverage this compound as a versatile intermediate to explore novel structure-activity relationships. This product is intended for research and development purposes in a laboratory setting only. It is not intended for diagnostic or therapeutic use in humans or animals.

Properties

Molecular Formula

C14H28N2O2

Molecular Weight

256.38 g/mol

IUPAC Name

tert-butyl 3-[3-(methylamino)propyl]piperidine-1-carboxylate

InChI

InChI=1S/C14H28N2O2/c1-14(2,3)18-13(17)16-10-6-8-12(11-16)7-5-9-15-4/h12,15H,5-11H2,1-4H3

InChI Key

NAJKCRAYXFQAAP-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCCC(C1)CCCNC

Origin of Product

United States

Preparation Methods

Starting Materials and Key Intermediates

Method 1: Reductive Amination Approach

A frequently applied approach involves reductive amination of a Boc-protected piperidine aldehyde intermediate with methylamine or methylamino-containing reagents.

Procedure:

Example from literature:

  • A similar compound, tert-butyl 4-({[(4-nitrophenyl)methyl]amino}methyl)piperidine-1-carboxylate, was synthesized by reductive amination using 4-nitrobenzaldehyde, 4-amino-1-Boc-piperidine, and NaBH4 in ethanol, yielding a yellow oil with 86% yield.

This method can be adapted to the 3-position and methylamino substituent by using appropriate aldehyde and amine reagents.

Method 2: Alkylation of Boc-Protected Piperidine

Another approach involves nucleophilic substitution on a Boc-protected piperidine with a haloalkylamine.

Procedure:

  • Preparation of Boc-protected piperidine : Starting from piperidine, the nitrogen is protected with a Boc group.

  • Alkylation with haloalkylamine : The Boc-piperidine is reacted with 3-(methylamino)propyl halide (e.g., bromide or chloride) under basic conditions (e.g., potassium carbonate, K2CO3) to substitute the 3-position with the methylamino propyl group.

  • Purification : The product is purified by chromatography.

This method requires the availability of the haloalkylamine and may involve protection of the methylamino group during alkylation to avoid side reactions.

Method 3: Multi-Step Synthesis via Amide or Carbamate Intermediates

Some synthetic routes involve the formation of amide or carbamate intermediates followed by reduction to the amine.

Procedure:

This approach is less direct but allows for greater control over stereochemistry and functional group compatibility.

Analytical Data and Characterization

Typical characterization data for this compound or closely related analogues include:

Analytical Technique Data Example
LC-MS Retention time (Rt) ~2.9 min; m/z corresponding to [M+H]+
^1H NMR (500 MHz, DMSO-d6) Chemical shifts δ (ppm) showing signals for Boc tert-butyl (1.39 s, 9H), piperidine ring protons, methylamino protons (2.3–3.8 ppm)
^13C NMR Signals for carbonyl carbon (~154 ppm), Boc tert-butyl carbons (~28 ppm), and aliphatic carbons of piperidine and side chain
Purity Typically >95% by LC or HPLC

These data confirm the structure and purity of the synthesized compound.

Summary Table of Preparation Methods

Method Key Reagents Advantages Disadvantages Yield Range (%)
Reductive Amination Boc-piperidine-3-carboxaldehyde, methylamine, NaBH4 Straightforward, mild conditions Requires aldehyde intermediate 80-90
Alkylation of Boc-piperidine Boc-piperidine, 3-(methylamino)propyl halide, base Direct substitution Possible side reactions, protection needed Moderate (50-70)
Amide Intermediate Reduction Boc-piperidine, 3-(methylamino)propanoic acid, LiAlH4 Control over stereochemistry Multi-step, harsh reducing agents Variable

Research Findings and Notes

  • The reductive amination approach is widely favored for its operational simplicity and good yields.
  • Protecting groups such as Boc are stable under reductive amination conditions, facilitating selective functionalization.
  • Alkylation methods require careful control of reaction conditions to avoid over-alkylation or side reactions.
  • Reduction of amide intermediates offers stereochemical advantages but involves more complex steps and reagents.
  • Analytical characterization confirms the integrity of the Boc group and the presence of the methylamino propyl substituent.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl 3-(3-(methylamino)propyl)piperidine-1-carboxylate undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur with halogenated compounds, where the methylamino group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted piperidine derivatives.

Scientific Research Applications

tert-Butyl 3-(3-(methylamino)propyl)piperidine-1-carboxylate has several scientific research applications, including:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Studied for its potential effects on biological systems and its interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of tert-Butyl 3-(3-(methylamino)propyl)piperidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors, in biological systems. The compound may bind to these targets and modulate their activity, leading to various physiological effects. The exact pathways and molecular targets involved can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structural Analogs

Positional Isomers

  • tert-Butyl 4-(3-(methylamino)propyl)piperidine-1-carboxylate (CAS 171049-43-7) Structural Difference: The methylaminopropyl group is at the 4-position instead of the 3-position. Impact: Altered substituent position may affect steric interactions with biological targets. Molecular weight (256.39 g/mol) and purity (96%) are comparable to the target compound .

Substituent Variations

  • tert-Butyl 3-(methylamino)piperidine-1-carboxylate (CAS 392331-89-4) Structural Difference: Lacks the propyl spacer; methylamino is directly attached to the piperidine 3-position.
  • tert-Butyl 3-(1-aminopropyl)piperidine-1-carboxylate (CAS 1290046-61-5) Structural Difference: Primary amino group instead of methylamino. Impact: Increased basicity and altered hydrogen-bonding capacity .

Heterocyclic Core Modifications

  • tert-Butyl (S)-3-(4-Decylbenzamido)piperidine-1-carboxylate (3f) Structural Difference: Bulky decylbenzamido group replaces methylaminopropyl. Reported purity (83%) and yield (439 mg) suggest synthetic challenges .
  • tert-Butyl 3-(piperazin-1-yl)azetidine-1-carboxylate derivatives (e.g., CAS 2061980-49-0)
    • Structural Difference : Azetidine core instead of piperidine; piperazine substituent.
    • Impact : Smaller ring size increases ring strain, and piperazine introduces additional basic sites, altering pharmacokinetics .

Table 1: Key Properties of Selected Analogs

Compound Name CAS Number Molecular Weight (g/mol) Purity (%) Yield Key Structural Feature
tert-Butyl 3-(3-(methylamino)propyl)piperidine-1-carboxylate 1334495-15-6 256.39 N/A N/A 3-(methylamino)propyl, Boc-protected
tert-Butyl 4-(3-(methylamino)propyl)piperidine-1-carboxylate 171049-43-7 256.39 96 N/A 4-substituted isomer
tert-Butyl 3-(methylamino)piperidine-1-carboxylate 392331-89-4 200.28 N/A N/A Direct methylamino attachment
tert-Butyl (S)-3-(4-Decylbenzamido)piperidine-1-carboxylate N/A ~480.62 83 439 mg Bulky decylbenzamido group

Biological Activity

tert-Butyl 3-(3-(methylamino)propyl)piperidine-1-carboxylate is a complex chemical compound with a piperidine ring structure that has garnered attention for its potential biological activities, particularly in the context of neurological disorders. This article delves into the compound's biological activity, synthesis, and research findings, supported by data tables and case studies.

Chemical Structure and Properties

  • Molecular Formula : C14H28N2O2
  • Molecular Weight : 256.38 g/mol

The compound features a tert-butyl group, a carboxylate function, and a methylamino substituent attached to a propyl chain, which enhances its interaction with biological targets through hydrogen bonding and electrostatic interactions.

The biological activity of this compound is primarily attributed to its ability to interact with various receptors and enzymes. The presence of the methylamino group is particularly significant as it enhances the compound's affinity for specific biological targets, potentially influencing neurological pathways.

Therapeutic Potential

Research indicates that this compound may hold therapeutic potential in treating neurological disorders. It has been shown to modulate enzyme activities and receptor functions, which are crucial for maintaining neurological health. Studies suggest that it could be beneficial in addressing conditions such as Alzheimer's disease by inhibiting amyloid-beta aggregation and reducing neuroinflammation .

In Vitro Studies

In vitro studies have demonstrated the protective effects of related compounds against neurotoxic agents. For instance, a derivative of this compound exhibited a significant increase in cell viability in astrocytes exposed to amyloid-beta peptides, suggesting a neuroprotective role .

StudyCompoundEffect on Cell ViabilityIC50 (nM)
Study 1M4 (related compound)100% at 100 µM15.4
Study 2M4 (related compound)Increased from 43.78% to 62.98% when co-treated with AβN/A

Case Studies

One notable case study involved the use of related compounds in animal models of Alzheimer's disease. The results indicated a reduction in β-secretase activity when treated with these compounds, correlating with decreased levels of amyloid-beta plaques in the brain .

Synthesis Pathways

The synthesis of this compound typically involves several steps:

  • Preparation of Piperidine Ring : Starting materials are reacted under controlled conditions.
  • Protection : The nitrogen atom in piperidine is protected using tert-butyl chloroformate.
  • Substitution : Reaction with 3-chloro-1-(methylamino)propan-2-ol introduces the methylamino group.
  • Deprotection : Removal of protecting groups yields the final product.

Q & A

Basic: What are the recommended synthetic routes for tert-Butyl 3-(3-(methylamino)propyl)piperidine-1-carboxylate, and how can reaction conditions be optimized?

Methodological Answer:
Synthesis typically involves multi-step reactions starting with piperidine derivatives. A common approach includes:

  • Step 1: Reacting a piperidine precursor with tert-butyl chloroformate to introduce the tert-butoxycarbonyl (Boc) protecting group.
  • Step 2: Introducing the methylamino-propyl side chain via nucleophilic substitution or reductive amination, depending on the starting material.
  • Step 3: Deprotection of the Boc group under acidic conditions (e.g., HCl in dioxane) to yield the final product.

Optimization Tips:

  • Monitor reaction progress using thin-layer chromatography (TLC) or HPLC to ensure intermediate purity .
  • Use inert atmospheres (e.g., nitrogen) to prevent oxidation of sensitive intermediates.
  • Recrystallization from solvents like ethyl acetate/hexane mixtures improves final product purity .

Advanced: How can researchers address contradictions in reported biological activities of structurally similar piperidine derivatives?

Methodological Answer:
Discrepancies in bioactivity data (e.g., neuroprotective vs. cytotoxic effects) can arise from variations in stereochemistry, substituent positioning, or assay conditions. To resolve these:

  • Perform structure-activity relationship (SAR) studies by synthesizing analogs with systematic modifications (e.g., fluorine substitution, chain length adjustments) .
  • Use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to quantify binding affinities to target receptors .
  • Validate findings across multiple cell lines or in vivo models to confirm target specificity .

Basic: What safety protocols are essential when handling this compound in laboratory settings?

Methodological Answer:

  • Personal Protective Equipment (PPE): Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact. Use fume hoods for ventilation during synthesis .
  • Emergency Measures: Ensure access to eye wash stations and showers. In case of inhalation, move to fresh air and seek medical attention .
  • Waste Disposal: Neutralize acidic or basic residues before disposal, adhering to institutional guidelines for hazardous organic compounds .

Advanced: What strategies optimize the compound’s purity for pharmacological studies?

Methodological Answer:

  • Purification Techniques:
    • Column Chromatography: Use silica gel with gradient elution (e.g., 5–20% methanol in dichloromethane) to separate impurities .
    • Recrystallization: Optimize solvent polarity (e.g., ethanol/water mixtures) to maximize crystal yield and purity .
  • Analytical Validation: Confirm purity (>95%) via 1H/13C NMR and high-resolution mass spectrometry (HRMS) . Quantify residual solvents using gas chromatography (GC) .

Basic: How can the compound’s structural and stereochemical integrity be confirmed post-synthesis?

Methodological Answer:

  • Spectroscopic Analysis:
    • NMR: Assign peaks to confirm the Boc group (δ ~1.4 ppm for tert-butyl), piperidine ring protons (δ 1.5–3.5 ppm), and methylamino-propyl chain .
    • Infrared (IR) Spectroscopy: Identify carbonyl stretches (C=O at ~1680–1720 cm⁻¹) and N-H bends (~3300 cm⁻¹) .
  • X-ray Crystallography: Resolve absolute stereochemistry for chiral centers, if applicable .

Advanced: What computational methods predict the compound’s interaction with biological targets?

Methodological Answer:

  • Molecular Docking: Use software like AutoDock Vina or Schrödinger Suite to model binding poses with receptors (e.g., GPCRs, kinases). Validate with experimental IC₅₀ values .
  • Molecular Dynamics (MD) Simulations: Simulate ligand-receptor complexes in explicit solvent (e.g., water, lipid bilayers) to assess stability over 100+ ns trajectories .
  • Quantum Mechanics/Molecular Mechanics (QM/MM): Study electronic interactions (e.g., hydrogen bonding, π-π stacking) at active sites .

Advanced: How can researchers evaluate the compound’s potential as a neuroprotective agent?

Methodological Answer:

  • In Vitro Models: Test against oxidative stress in neuronal cell lines (e.g., SH-SY5Y) using MTT assays or lactate dehydrogenase (LDH) release as cytotoxicity markers .
  • In Vivo Models: Administer in rodent models of neurodegeneration (e.g., MPTP-induced Parkinson’s). Measure behavioral outcomes and biomarker levels (e.g., glutathione, SOD activity) .
  • Mechanistic Studies: Use Western blotting or qPCR to assess effects on apoptotic pathways (e.g., Bcl-2, Bax) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.